molecular formula C6H6ClIN4 B13095587 2-Hydrazinyl-4-iodonicotinonitrile hydrochloride

2-Hydrazinyl-4-iodonicotinonitrile hydrochloride

Cat. No.: B13095587
M. Wt: 296.49 g/mol
InChI Key: UQGGNWUGWJKECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-4-iodonicotinonitrile hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of hydrazinyl, iodonicotinonitrile, and hydrochloride groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-iodonicotinonitrile hydrochloride typically involves the reaction of 4-iodonicotinonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-iodonicotinonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodonicotinonitrile group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Hydrazinyl-4-iodonicotinonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-iodonicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The iodonicotinonitrile group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazinyl-4-chloronicotinonitrile
  • 2-Hydrazinyl-4-bromonicotinonitrile
  • 2-Hydrazinyl-4-fluoronicotinonitrile

Uniqueness

2-Hydrazinyl-4-iodonicotinonitrile hydrochloride is unique due to the presence of the iodonicotinonitrile group, which imparts distinct chemical properties and reactivity compared to its chloro, bromo, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C6H6ClIN4

Molecular Weight

296.49 g/mol

IUPAC Name

2-hydrazinyl-4-iodopyridine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C6H5IN4.ClH/c7-5-1-2-10-6(11-9)4(5)3-8;/h1-2H,9H2,(H,10,11);1H

InChI Key

UQGGNWUGWJKECE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)C#N)NN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.